molecular formula C21H21ClO5 B15091060 [2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

Cat. No.: B15091060
M. Wt: 388.8 g/mol
InChI Key: CPONBGAIBORBPF-UHFFFAOYSA-N
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Description

(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a chlorinating agent to introduce the chlorine atom into the tetrahydropyran ring. The subsequent esterification with 4-methylbenzoic acid derivatives completes the synthesis. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) involves its interaction with specific molecular targets. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-chlorobenzoate): Similar in structure but with different substituents on the benzene ring.

    (3R,4S,6S)-6-Bromotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate): Contains a bromine atom instead of chlorine, leading to different reactivity.

    (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-hydroxybenzoate): Features hydroxyl groups, which can alter its chemical and biological properties.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H21ClO5

Molecular Weight

388.8 g/mol

IUPAC Name

[2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3

InChI Key

CPONBGAIBORBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl

Origin of Product

United States

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